molecular formula C9H16ClNO3 B2843997 3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride CAS No. 1909358-85-5

3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride

Cat. No. B2843997
M. Wt: 221.68
InChI Key: ODYOSPWAOMLAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C8H14CLNO3 . It is also known as "(e)-4-morpholinobut-2-enoic acid hydrochloride" . The compound has a molecular weight of 207.66 .


Molecular Structure Analysis

The molecular structure of “3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride” can be represented by the SMILES notation: O=C(O)/C=C/CN1CCOCC1 . This notation describes the structure of the molecule in terms of the atoms present and their connectivity.


Physical And Chemical Properties Analysis

This compound is a white solid . The compound should be stored at temperatures between 0-8 degrees Celsius .

Scientific Research Applications

Intermediate for Heterocyclic Compounds Synthesis

This compound is an important intermediate for synthesizing biologically active heterocyclic compounds. Its morpholine ring adopts a chair conformation, contributing to the stability of its structure through hydrogen bonding, which is crucial in the synthesis of these compounds (Mazur, Pitucha, & Rzączyńska, 2007).

Synthetic Methodology

The synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride from morpholine demonstrates the compound's role in chemical synthesis, offering a yield of 49.65%. This process showcases the compound's potential in generating targeted products efficiently, characterized by 1H NMR spectrometry (Qiu Fang-li, 2012).

Chemical Reactivity and Derivative Synthesis

Reactions involving this compound under conditions of kinetic or thermodynamic control have been explored for synthesizing novel chromanes. These reactions underline the compound's versatility in chemical transformations, leading to products with distinct stereochemistry without altering the pyran ring configuration (Korotaev, Kutyashev, Barkov, & Sosnovskikh, 2017).

Enamine Chemistry

The compound plays a role in enamine chemistry, evidenced by its use in diastereoselective reactions. These reactions lead to the formation of various structurally and functionally significant derivatives, illustrating the compound's utility in the synthesis of complex organic molecules (Korotaev, Barkov, Slepukhin, Kodess, & Sosnovskikh, 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential biological activities. For instance, the synthesis and characterization of specific derivatives underline the compound's relevance in developing new therapeutic agents (Tan Bin, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed (H303) and may cause eye irritation (H320) . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338) .

properties

IUPAC Name

(E)-3-methyl-4-morpholin-4-ylbut-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-8(6-9(11)12)7-10-2-4-13-5-3-10;/h6H,2-5,7H2,1H3,(H,11,12);1H/b8-6+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYOSPWAOMLAPY-WVLIHFOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)CN1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/CN1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(morpholin-4-yl)but-2-enoic acid hydrochloride

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